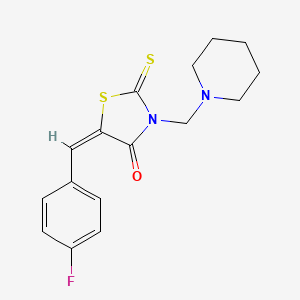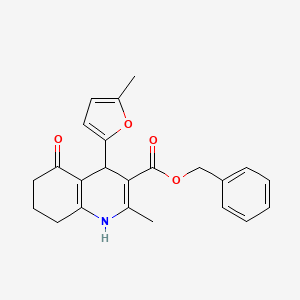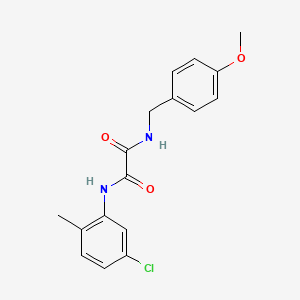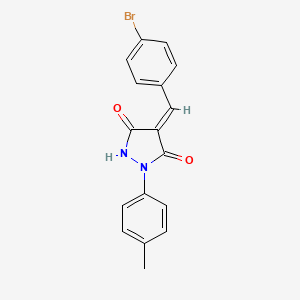![molecular formula C14H19NOS B5140956 1-[2-(methylthio)benzoyl]azepane](/img/structure/B5140956.png)
1-[2-(methylthio)benzoyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(methylthio)benzoyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the azepane family. This compound has a wide range of applications in the field of medicine, biochemistry, and other scientific fields.
Mécanisme D'action
The mechanism of action of 1-[2-(methylthio)benzoyl]azepane is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in tumor growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation. In addition, it has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in tumor growth.
Biochemical and physiological effects:
1-[2-(methylthio)benzoyl]azepane has been shown to have various biochemical and physiological effects. In animal models, it has been shown to inhibit tumor growth and reduce inflammation. In addition, it has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are required for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[2-(methylthio)benzoyl]azepane in lab experiments is its potential as an anti-tumor and anti-inflammatory agent. It has been shown to have significant effects in animal models of tumor growth and inflammation. However, one of the limitations of using this compound is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 1-[2-(methylthio)benzoyl]azepane. One of the main directions is the development of new anti-tumor and anti-inflammatory agents based on this compound. In addition, further studies are required to determine the mechanism of action of this compound and its potential side effects. Further studies are also required to determine the potential applications of this compound in other fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-[2-(methylthio)benzoyl]azepane can be achieved through various methods. One of the most common methods is the reaction of 2-(methylthio)benzoyl chloride with azepane in the presence of a base. This reaction results in the formation of 1-[2-(methylthio)benzoyl]azepane. Another method involves the reaction of 2-(methylthio)benzoic acid with azepane in the presence of a coupling agent.
Applications De Recherche Scientifique
1-[2-(methylthio)benzoyl]azepane has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anti-tumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been studied for its potential use as an anti-inflammatory agent. It has been shown to have anti-inflammatory effects in animal models of inflammation.
Propriétés
IUPAC Name |
azepan-1-yl-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-17-13-9-5-4-8-12(13)14(16)15-10-6-2-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRASWPURGOIEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[2-(methylsulfanyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5140885.png)
![5-[(5-{2-[(1-adamantylacetyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-4-amino-2-methylpyrimidin-1-ium dichloride](/img/structure/B5140894.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B5140901.png)
![3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5140918.png)
![2-{[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5140928.png)

![(3aS*,5S*,9aS*)-2-phenyl-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5140967.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5140971.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5140976.png)

![5-(5-chloro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5140985.png)
